molecular formula C9H7NO3 B8053932 3-Amino-6-hydroxy-2H-chromen-2-one CAS No. 240113-83-1

3-Amino-6-hydroxy-2H-chromen-2-one

Cat. No.: B8053932
CAS No.: 240113-83-1
M. Wt: 177.16 g/mol
InChI Key: FHODTNKZTXXOOM-UHFFFAOYSA-N
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Description

3-Amino-6-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant pharmacological properties. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. The unique structure of this compound, which includes an amino group at the 3-position and a hydroxy group at the 6-position, contributes to its distinct chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-hydroxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids. This inhibition can lead to anti-inflammatory and anticancer effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

  • 3-Amino-2H-chromen-2-one
  • 4-Amino-2H-chromen-2-one
  • 3-Bromoacetyl-2H-chromen-2-one

Comparison: 3-Amino-6-hydroxy-2H-chromen-2-one is unique due to the presence of both amino and hydroxy groups, which enhance its chemical reactivity and biological activity. Compared to 3-Amino-2H-chromen-2-one and 4-Amino-2H-chromen-2-one, the additional hydroxy group in this compound provides increased antioxidant properties. The compound also differs from 3-Bromoacetyl-2H-chromen-2-one, which contains a bromoacetyl group that imparts different chemical reactivity and biological activities .

Properties

IUPAC Name

3-amino-6-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODTNKZTXXOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444648
Record name 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240113-83-1
Record name 2H-1-Benzopyran-2-one, 3-amino-6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-hydroxy-2H-chromen-2-one
Reactant of Route 2
3-Amino-6-hydroxy-2H-chromen-2-one
Reactant of Route 3
3-Amino-6-hydroxy-2H-chromen-2-one
Reactant of Route 4
3-Amino-6-hydroxy-2H-chromen-2-one
Reactant of Route 5
3-Amino-6-hydroxy-2H-chromen-2-one
Reactant of Route 6
3-Amino-6-hydroxy-2H-chromen-2-one

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